molecular formula C19H22FN3O2 B5364165 4-[(3-fluorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide

4-[(3-fluorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B5364165
M. Wt: 343.4 g/mol
InChI Key: FETZJHFCUSQBDM-UHFFFAOYSA-N
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Description

4-[(3-fluorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide is a complex organic compound with a molecular formula of C19H22FN3O2 This compound is part of the piperazine family, which is known for its diverse biological and pharmacological activities

Properties

IUPAC Name

4-[(3-fluorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-25-18-7-3-6-17(13-18)21-19(24)23-10-8-22(9-11-23)14-15-4-2-5-16(20)12-15/h2-7,12-13H,8-11,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETZJHFCUSQBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(3-fluorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and leads to the formation of protected piperazines . Deprotection of these piperazines can then be achieved using reagents like PhSH (thiophenol), followed by selective intramolecular cyclization .

Chemical Reactions Analysis

4-[(3-fluorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-fluorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The fluorine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

4-[(3-fluorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide can be compared with other piperazine derivatives such as:

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